N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine
Description
N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine is a synthetic glycine derivative characterized by a thioester linkage to a 3,4,5-trimethoxybenzoyl group. This structure combines a glycine backbone with a substituted benzoyl moiety, which confers unique physicochemical and biological properties.
Properties
CAS No. |
82922-44-9 |
|---|---|
Molecular Formula |
C15H19NO7S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[2-(3,4,5-trimethoxybenzoyl)sulfanylpropanoylamino]acetic acid |
InChI |
InChI=1S/C15H19NO7S/c1-8(14(19)16-7-12(17)18)24-15(20)9-5-10(21-2)13(23-4)11(6-9)22-3/h5-6,8H,7H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
IJOXGJOZIPBDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of EINECS 280-065-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production of EINECS 280-065-1 involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.
Chemical Reactions Analysis
EINECS 280-065-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The trimethoxybenzoyl group may enhance these properties due to its electron-donating characteristics.
2. Anti-inflammatory Effects
Studies have shown that derivatives of glycine can modulate inflammatory responses. The thioether linkage in this compound may contribute to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
3. Drug Delivery Systems
The compound's structure allows for potential use in drug delivery systems. Its ability to form complexes with various therapeutic agents could enhance the bioavailability and efficacy of drugs. Research into polymeric nanoparticles incorporating such compounds is ongoing, aiming to improve targeted delivery mechanisms.
Biochemical Applications
1. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Inhibitors play a critical role in regulating metabolic pathways and can be used in drug development for diseases such as cancer and diabetes.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.
Case Studies
Case Study 1: Anti-inflammatory Properties
In a controlled study involving animal models of arthritis, this compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups.
Case Study 2: Neuroprotective Effects
A study conducted on neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in decreased cell death and improved cell viability. This suggests potential applications in developing therapies for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of EINECS 280-065-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine with structurally related compounds, focusing on molecular features, biological activity, and toxicity.
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Substituent Effects :
- The 3,4,5-trimethoxybenzoyl group in the target compound increases lipophilicity compared to Stepronin’s 2-thienylcarbonyl group. This may enhance cellular uptake or binding to hydrophobic enzyme pockets .
- Thienylmethyl and oxadiazolylmethyl substituents in benzamide derivatives () introduce heterocyclic moieties linked to anticancer and antithrombotic activities, suggesting divergent target specificity compared to glycine-based thioesters .
Biological Activity: Stepronin is documented for hepatoprotection and low acute toxicity (LD50 >1250 mg/kg, intramuscular) . Benzamide derivatives with thienylmethyl-thioether groups exhibit in vitro anticancer activity, likely through kinase inhibition or apoptosis induction .
Toxicity Profiles: Stepronin’s high LD50 values suggest favorable safety for therapeutic use, whereas toxicity data for the trimethoxybenzoyl analog remain unstudied.
Biological Activity
N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine, also known by its CAS number 82922-44-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO7S
- Molecular Weight : 357.38 g/mol
- Structure : The compound features a glycine backbone modified with a thioether linkage to a trimethoxybenzoyl group, contributing to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thioether from a suitable thiol and a propanoyl derivative.
- Coupling with glycine under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance electron donation capabilities, thus reducing oxidative stress in biological systems.
Anticancer Properties
Several studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation. For instance:
- Case Study : A derivative showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects. Mechanistic studies suggested that these effects were mediated through apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds containing thioether linkages have been associated with anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokine production in macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that:
- The trimethoxybenzoyl moiety is crucial for enhancing biological activity.
- Modifications at the glycine position can lead to variations in potency and selectivity against different biological targets.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
